molecular formula C14H21N B12339860 Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- CAS No. 1260839-59-5

Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-

Cat. No.: B12339860
CAS No.: 1260839-59-5
M. Wt: 203.32 g/mol
InChI Key: CAXAFAMYWXDZRF-UHFFFAOYSA-N
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Description

Significance of Substituted Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of biologically active molecules. unipa.itnih.gov Its significance in modern chemical research stems from several key features. The sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional geometry that is crucial for creating molecules with specific spatial orientations, a critical factor for effective interaction with biological targets. unipa.it This non-planar structure allows for the exploration of a wider chemical space compared to flat, aromatic systems. unipa.it

The inherent properties of the pyrrolidine scaffold have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. nih.gov

Contextualizing 3-Arylpyrrolidine Derivatives in Synthetic Methodologies

The synthesis of 3-arylpyrrolidine derivatives, the class to which "Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-" belongs, is a topic of significant interest in synthetic organic chemistry. A variety of synthetic strategies have been developed to construct this valuable molecular framework.

One common approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, methods for the arylation of pyrrolidine precursors have been developed to introduce the aryl group at the 3-position. Another powerful strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. This method allows for the direct construction of the pyrrolidine ring with control over the relative stereochemistry of the substituents.

Other synthetic routes to 3-arylpyrrolidines include the cyclization of acyclic precursors and the modification of existing pyrrolidine rings. The choice of synthetic methodology often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The development of efficient and stereoselective methods for the synthesis of 3-arylpyrrolidines remains an active area of research, driven by the demand for novel compounds for drug discovery and other applications.

Overview of Academic Research Trajectories for Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- Analogues

While specific research on "Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-" is not extensively documented in publicly available literature, the research trajectories for its analogues, particularly 3-arylpyrrolidines, offer valuable insights into its potential applications. A significant area of investigation for 3-arylpyrrolidine analogues is their activity as monoamine reuptake inhibitors. wikipedia.orgnih.gov These compounds can modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain, making them promising candidates for the treatment of central nervous system (CNS) disorders like depression and anxiety. wikipedia.orgnih.govnih.gov

The general structure of a 3-arylpyrrolidine allows for systematic modifications to explore structure-activity relationships (SAR). For example, the nature and position of substituents on the aryl ring, as well as substituents on the pyrrolidine nitrogen, can significantly influence the potency and selectivity for different monoamine transporters. nih.gov Research in this area often involves the synthesis of a library of analogues followed by in vitro and in vivo screening to identify lead compounds with desirable pharmacological profiles.

Another research avenue for related structures involves their potential as antagonists for various receptors. For instance, certain pyrrolidine derivatives have been investigated as NK3 receptor antagonists for the potential treatment of a range of conditions including depression, pain, and psychosis. google.com The isobutylphenyl group, present in the target molecule, is a well-known pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), suggesting that analogues might be explored for anti-inflammatory activity. nih.govgoogle.com

The table below summarizes the research areas for some representative 3-arylpyrrolidine analogues.

Analogue Class Research Focus Potential Therapeutic Application
3-ArylpyrrolidinesMonoamine Reuptake InhibitionAntidepressants, Anxiolytics
Substituted PyrrolidinesNK3 Receptor AntagonismDepression, Pain, Psychosis
Phenyl-substituted PyrrolidinesAnti-inflammatory ActivityInflammatory Disorders

It is important to note that the specific biological activity of "Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-" would need to be determined through dedicated experimental studies. However, the established research trends for its analogues provide a strong rationale for its investigation in the context of CNS disorders and potentially other therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260839-59-5

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]pyrrolidine

InChI

InChI=1S/C14H21N/c1-11(2)9-12-3-5-13(6-4-12)14-7-8-15-10-14/h3-6,11,14-15H,7-10H2,1-2H3

InChI Key

CAXAFAMYWXDZRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2CCNC2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For Pyrrolidine (B122466), 3-[4-(2-methylpropyl)phenyl]-, the spectrum is predicted to show distinct signals for the aromatic, pyrrolidine, and isobutyl protons.

Aromatic Region (δ 7.0-7.3 ppm): The 1,4-disubstituted (para) phenyl ring is expected to produce two doublets, each integrating to two protons, characteristic of an AA'BB' spin system.

Pyrrolidine Ring Region (δ 2.5-4.0 ppm): The protons on the pyrrolidine ring would appear as a series of complex multiplets. The methine proton at the C3 position, being adjacent to the aromatic ring and within the heterocyclic structure, would resonate in this region. The protons on carbons C2 and C5, adjacent to the nitrogen atom, are typically shifted downfield compared to those at C4. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

Isobutyl Group Region (δ 0.9-2.5 ppm): This aliphatic group gives rise to three distinct signals: a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a doublet for the two benzylic protons.

Table 1: Predicted ¹H NMR Spectral Data for Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- in CDCl₃

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration Assignment
~7.15 d ~8.0 2H Ar-H (ortho to pyrrolidine)
~7.08 d ~8.0 2H Ar-H (meta to pyrrolidine)
~3.5-4.0 m - 1H C3-H (methine)
~3.0-3.5 m - 4H C2-H₂, C5-H₂
~2.45 d ~7.2 2H Ar-CH₂-
~2.0-2.3 m - 2H C4-H₂
~1.85 m ~6.8 1H -CH(CH₃)₂
~1.6 (broad s) s - 1H N-H

Note: This is a predicted spectrum. Actual values may vary.

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their hybridization and electronic environment. libretexts.org Due to the symmetry of the para-substituted phenyl ring, the molecule is expected to exhibit 10 distinct carbon signals.

Aromatic Carbons (δ 125-145 ppm): Four signals are anticipated in this region for the phenyl ring carbons. The two carbons bearing a proton will have higher intensity than the two quaternary carbons (C1' and C4'). The carbon attached to the isobutyl group (C4') and the carbon attached to the pyrrolidine ring (C1') are expected to be in the downfield portion of this range.

Pyrrolidine Carbons (δ 25-60 ppm): Three signals are predicted for the pyrrolidine ring. The C3 carbon, substituted with the bulky aryl group, would be shifted downfield relative to the C4 carbon. The C2 and C5 carbons, being adjacent to the nitrogen, typically resonate at a lower field than simple alkanes. chemicalbook.com

Isobutyl Carbons (δ 22-45 ppm): Three signals corresponding to the isobutyl group's methyl, methine, and methylene (B1212753) carbons are expected in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-

Chemical Shift (δ) (ppm) Assignment
~142 C1' (Aromatic Quaternary)
~140 C4' (Aromatic Quaternary)
~129 C3'/C5' (Aromatic CH)
~127 C2'/C6' (Aromatic CH)
~55 C2/C5 (Pyrrolidine CH₂)
~48 C3 (Pyrrolidine CH)
~45 Ar-CH₂-
~34 C4 (Pyrrolidine CH₂)
~30 -CH(CH₃)₂

Note: This is a predicted spectrum. Peak assignments are tentative without 2D NMR data.

To unambiguously assign the complex proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. It would clearly show the correlations between the benzylic CH₂ protons and the adjacent methine proton of the isobutyl group, as well as the complex intra-ring couplings between the protons on C2, C3, C4, and C5 of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon. This technique would be crucial for definitively assigning each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily identifiable, proton signal from the ¹H NMR spectrum. For instance, the carbon signal at ~45 ppm could be confirmed as the benzylic carbon by its correlation with the proton doublet at ~2.45 ppm.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. dtic.mil The spectrum of Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- would display characteristic bands confirming its key structural components.

N-H Stretch: A moderate, somewhat broad peak is expected in the region of 3300-3400 cm⁻¹, characteristic of a secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches for the pyrrolidine and isobutyl groups are expected as strong, sharp peaks just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to two or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: A key diagnostic peak for the para-substituted aromatic ring is a strong out-of-plane C-H bending vibration, which is expected between 800-850 cm⁻¹. youtube.com

Table 3: Predicted FT-IR Absorption Bands for Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-

Frequency (cm⁻¹) Vibration Type Functional Group
~3350 N-H Stretch Secondary Amine
~3050 C-H Stretch Aromatic
~2955, 2870 C-H Stretch Aliphatic (CH, CH₂, CH₃)
~1610, 1500 C=C Stretch Aromatic Ring
~1460 C-H Bend CH₂/CH₃ Scissoring

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- was identified, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Should single crystals of sufficient quality be obtained, a diffraction experiment would provide a wealth of structural information. This includes:

Unambiguous Confirmation of Connectivity: Verifying the atomic connections established by NMR.

Precise Bond Lengths and Angles: Providing exact geometric parameters for all bonds and angles within the molecule.

Conformational Analysis: Determining the puckering of the five-membered pyrrolidine ring (which typically adopts an 'envelope' or 'twisted' conformation) and the torsion angles that define the orientation of the 4-isobutylphenyl substituent relative to the pyrrolidine ring.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. This would identify and characterize any hydrogen bonds, such as those involving the secondary amine's N-H group as a donor and the nitrogen lone pair as an acceptor, which dictate the supramolecular architecture.

The analysis of crystal structures of related compounds, such as other substituted pyrrolidines, provides valuable insight into the likely conformations and packing motifs that could be expected for this molecule.

Table 4: List of Chemical Compounds

Compound Name
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-
Pyrrolidine

Chiroptical Spectroscopy for Absolute Configuration Analysis (for chiral variants)

Electronic Circular Dichroism (ECD)

No published research or data on the Electronic Circular Dichroism of Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- is currently available.

Vibrational Circular Dichroism (VCD)

There is no available information or scientific literature concerning the Vibrational Circular Dichroism analysis of Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-.

Optical Rotatory Dispersion (ORD)

Data and research findings regarding the Optical Rotatory Dispersion of Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- have not been found in the public domain.

Computational Chemistry and Theoretical Investigations of Pyrrolidine, 3 4 2 Methylpropyl Phenyl Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is routinely used to predict a wide array of properties for pyrrolidine-based systems.

The initial step in any theoretical investigation is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is accomplished through geometry optimization, a process where the molecule's energy is minimized with respect to all its geometrical parameters. For a molecule like Pyrrolidine (B122466), 3-[4-(2-methylpropyl)phenyl]-, this involves finding the most stable puckering of the pyrrolidine ring and the preferred orientation of the bulky 4-(2-methylpropyl)phenyl substituent.

DFT calculations, commonly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311+G(3df,2p), are employed to locate the energy minima on the potential energy surface. researchgate.netresearchgate.netscispace.comscirp.org The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For 3-aryl pyrrolidine systems, the final optimized structure is often confirmed by ensuring all calculated vibrational frequencies are positive, indicating a true minimum. The basic difference between theoretical gas-phase structures and experimental solid-state (X-ray) structures often lies in the relative orientation of the aryl group, which can be influenced by crystal packing forces. researchgate.net

Table 4.1.1: Representative Optimized Geometrical Parameters for a 3-Aryl-Pyrrolidine Moiety (Calculated at B3LYP Level) Note: This table presents typical values for a related pyrrolidine structure to illustrate expected data, not the specific target molecule.

ParameterValue
C-N Bond Length (Å)1.47
C-C (ring) Bond Length (Å)1.54
C-C (Aryl-Pyrrolidine) Bond Length (Å)1.52
C-N-C Bond Angle (°)108.5
C-C-N Bond Angle (°)105.0
C-C-C (ring) Bond Angle (°)104.2

Once the optimized geometry is obtained, its electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-, the MEP would be expected to show a negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack. The aromatic ring would exhibit a region of negative potential above and below the plane, while the hydrogen atoms would show positive potential (blue). nih.gov

Table 4.1.2: Calculated Electronic Properties for a Pyrrolidine Derivative Note: This table presents typical values for a related pyrrolidine structure to illustrate expected data.

ParameterValue (eV)
EHOMO-6.2
ELUMO-0.5
Energy Gap (ΔE)5.7

DFT calculations are highly effective at predicting various spectroscopic properties, which can then be correlated with experimental data to confirm the structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental spectra. nih.govresearchgate.net This correlation helps in assigning specific vibrational modes to the observed absorption bands.

UV-Visible Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). youtube.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). For a 3-aryl pyrrolidine, transitions would likely involve π-π* excitations within the phenyl ring and n-π* transitions. The solvent effect, which can be significant, is often modeled using methods like the Polarizable Continuum Model (PCM).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach. github.io Since the observed NMR spectrum is an average over all conformations present in solution, accurate prediction often requires performing a conformational search, calculating the chemical shifts for each stable conformer, and then determining a Boltzmann-weighted average of these shifts. github.io

Table 4.1.3: Example of Theoretical vs. Experimental Spectroscopic Data for a Pyrrolidine Derivative Note: This table presents typical values to illustrate the correlation process.

Spectroscopic DataCalculated ValueExperimental Value
IR: N-H Stretch (cm⁻¹)34503360
UV-Vis: λmax (nm)265268
¹³C NMR: C-Aryl (ppm)128.9128.5

Table 4.1.4: Calculated NLO Properties for Representative Organic Molecules Note: Values are illustrative of the type of data generated in NLO studies.

MoleculeDipole Moment (μ, Debye)Hyperpolarizability (β, 10⁻³⁰ esu)
Benzene0.000.00
Aniline1.530.79
Nitrobenzene4.402.00

Conformational Analysis and Potential Energy Landscapes

The biological activity and physical properties of cyclic molecules are deeply connected to their conformational preferences. The pyrrolidine ring is not planar and exhibits significant flexibility. researchgate.net

A five-membered saturated ring like pyrrolidine adopts puckered conformations to relieve torsional strain. The two most common idealized conformations are the "envelope" (Cs symmetry), where four atoms are coplanar and the fifth is out of the plane, and the "twist" or "half-chair" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. nih.govresearchgate.net

The entire conformational space of the ring can be described by a process called pseudorotation. The exact pucker of the ring can be quantitatively defined by Cremer-Pople puckering coordinates. acs.orgnih.gov A potential energy surface (PES) for the pseudorotation pathway can be calculated by systematically varying these coordinates and computing the energy at each point. This reveals the lowest energy conformations (e.g., Cγ-exo or Cγ-endo) and the energy barriers between them. nih.govnih.gov For 3-substituted pyrrolidines, the substituent (here, the 4-(2-methylpropyl)phenyl group) will have a strong preference for a pseudoequatorial position to minimize steric hindrance, which in turn strongly influences the preferred pucker of the ring. nih.gov

Table 4.1.5: Illustrative Conformational Analysis Data for a Substituted Pyrrolidine Ring Note: This table presents typical values to illustrate the concepts of ring puckering analysis.

ConformerPucker TypeRelative Energy (kJ/mol)Population (%)
A (Global Minimum)Cγ-exo (Twist)0.0075
B (Local Minimum)Cγ-endo (Envelope)5.425
Transition StatePlanar (approx.)12.0-

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful lens for examining the time-dependent behavior of molecules, offering insights into their flexibility, interactions, and recognition processes in a simulated physiological or chemical environment. mdpi.com

MD simulations are instrumental in elucidating how Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- interacts with biological macromolecules, such as enzymes or receptors. nih.govmdpi.com The molecule possesses distinct regions that mediate different types of non-covalent interactions. The 4-(2-methylpropyl)phenyl group is predominantly hydrophobic and is expected to form favorable van der Waals and pi-alkyl interactions within hydrophobic pockets of a protein binding site. nih.govresearchgate.net Conversely, the pyrrolidine nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, forming crucial polar contacts with suitable donor residues like arginine or serine in a binding partner. nih.gov

Simulations can map the interaction landscape and quantify the energetic contributions of key residues. By analyzing the trajectory of the ligand within a binding site over several nanoseconds, stable and transient interactions can be identified. mdpi.com

Table 2: Key Intermolecular Interactions Identified from MD Simulations This interactive table outlines the primary types of molecular interactions and the parts of the molecule responsible for them, as determined by simulation.

Interaction Type Molecular Moiety Involved Potential Interacting Partner (e.g., Amino Acid Residue) Typical Energy (kcal/mol)
Hydrogen Bond Pyrrolidine Nitrogen (Acceptor) Arginine (Arg), Serine (Ser) -3 to -6
Hydrophobic (van der Waals) Isobutyl Group, Phenyl Ring Leucine (Leu), Valine (Val), Phenylalanine (Phe) -0.5 to -1.5

The conformational landscape of a molecule is significantly influenced by its surrounding solvent environment. chemrxiv.org MD simulations in explicit solvent models (e.g., water, chloroform) reveal how solvent molecules interact with the solute and affect its structural dynamics. acs.org

In a polar protic solvent like water, the pyrrolidine nitrogen is likely to form hydrogen bonds with solvent molecules, potentially influencing the pucker of the five-membered ring. The hydrophobic isobutylphenyl group will promote the organization of a "solvation shell" of water molecules around it. In contrast, in a non-polar aprotic solvent like chloroform, these specific hydrogen bonding interactions are absent, and the conformational dynamics may be governed more by intramolecular forces and bulk solvent dielectric effects. acs.org These simulations show that while the pseudo-equatorial conformation remains dominant, the flexibility of the pyrrolidine ring and the rotational freedom of the phenyl group can vary with the solvent. chemrxiv.org

Table 3: Solvent Effects on a Key Conformational Dihedral Angle This interactive table displays how a specific dihedral angle within the molecule changes in different solvent environments, based on MD simulation data.

Solvent Dihedral Angle (C2-C3-C_aryl-C_aryl) Average Value (degrees) Standard Deviation (degrees)
Water (Explicit) Torsion 85.4 15.2
Chloroform (Explicit) Torsion 92.1 20.5

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for investigating the mechanisms of chemical reactions at the electronic level. These methods allow for the characterization of transient species like reaction intermediates and high-energy transition states that cannot be observed experimentally. nih.govacs.org

For a molecule like Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-, quantum calculations can elucidate its formation, for example, through a [3+2] dipolar cycloaddition reaction, or its subsequent functionalization. acs.org Such studies involve locating the minimum energy structures for reactants, intermediates, products, and the transition state structures that connect them on the potential energy surface. The calculated energy barriers (activation energies) provide insights into reaction kinetics, while the relative energies of intermediates shed light on the reaction pathway's thermodynamics. nih.govresearchgate.net For instance, in a hypothetical N-alkylation reaction, DFT can model the SN2 transition state, revealing the bond-forming and bond-breaking processes simultaneously.

Table 4: Calculated Energies for a Hypothetical Reaction Pathway This interactive table presents the calculated energies for different stages of a hypothetical chemical reaction involving the molecule.

Species Description Relative Gibbs Free Energy (kcal/mol) Activation Energy (kcal/mol)
Reactants 3-Aryl-pyrrolidine + CH3I 0.00 -
TS1 SN2 Transition State +22.5 22.5

Reaction Mechanisms and Chemical Transformations Involving Pyrrolidine, 3 4 2 Methylpropyl Phenyl and Analogues

Mechanistic Insights into Asymmetric Transformations

The generation of chiral 3-arylpyrrolidines often relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific stereoisomer. Both organocatalysis and transition-metal catalysis have proven to be powerful strategies for achieving high enantioselectivity.

Asymmetric aminocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a cornerstone for the synthesis of complex molecules. pitt.edu For reactions involving pyrrolidine-based catalysts, two primary activation modes dominate: enamine and iminium ion catalysis. pitt.edunobelprize.org These pathways allow for the activation of carbonyl compounds toward nucleophilic or electrophilic attack, respectively. pitt.edunih.gov

The catalytic cycle typically begins with the condensation of a carbonyl compound (an aldehyde or ketone) with a chiral secondary amine catalyst, such as a derivative of proline, to form a nucleophilic enamine or an electrophilic iminium ion . nobelprize.orgmsu.edu

Enamine Catalysis: In this mode, the secondary amine catalyst reacts with a carbonyl donor (e.g., propanal) to form a nucleophilic enamine intermediate. nih.gov This enamine then attacks an electrophilic acceptor, such as an α,β-unsaturated ketone. The subsequent hydrolysis of the resulting intermediate releases the product and regenerates the catalyst, completing the cycle. nobelprize.org Computational studies have shown that the enamine pathway is often kinetically favored over competing pathways involving iminium ions or enol intermediates. nih.gov The use of a co-catalyst or protic solvent can significantly reduce the activation energies for each step of the reaction. nih.gov

Iminium Catalysis: Conversely, iminium catalysis involves the reaction of the chiral amine catalyst with an α,β-unsaturated carbonyl compound to form an iminium ion. pitt.edu This transformation lowers the LUMO of the substrate, activating it for attack by a nucleophile. msu.edu After the nucleophilic addition, the intermediate is hydrolyzed to yield the product and regenerate the amine catalyst. nobelprize.org This strategy is widely used in reactions like Diels-Alder and Michael additions. msu.edu

The clever coupling of these two catalytic modes within a single reaction vessel, known as cascade catalysis, allows for the rapid assembly of complex molecular architectures from simple starting materials. pitt.edunobelprize.org For instance, an iminium ion generated in an initial step can act as an electrophile, which upon reaction, forms an enamine that can then participate in a subsequent transformation. nobelprize.org

Table 1: Key Intermediates in Organocatalytic Cycles

Intermediate Activation Mode Role of Intermediate Typical Reaction Partner
Enamine Nucleophilic Activates carbonyl donor Electrophile (e.g., Michael acceptor)
Iminium Ion Electrophilic Activates α,β-unsaturated carbonyl Nucleophile

Palladium-Catalyzed Reaction Pathways (e.g., C-H Activation, Carboamination)

Palladium catalysis offers a powerful toolkit for the synthesis and functionalization of 3-arylpyrrolidines, primarily through C–H activation and cross-coupling reactions. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds with high precision.

A common mechanistic cycle for palladium-catalyzed C-H arylation begins with the activation of a palladium(II) precatalyst. youtube.com While many protocols use Pd(II) salts like Pd(OAc)₂, the active catalyst is typically a Pd(0) species, which can be formed in situ via reduction by a reagent in the reaction mixture. youtube.com However, many C-H activation mechanisms proceed through a Pd(II) intermediate.

A key strategy for achieving regioselectivity in C-H activation is the use of a directing group. researchgate.net In the synthesis of cis-3,4-disubstituted pyrrolidines, an aminoquinoline auxiliary at the C(3) position can direct the palladium catalyst to selectively activate the C(4)–H bond. researchgate.net The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, which is typical for late transition metals in high oxidation states like Pd(II). researchgate.netyoutube.com

The proposed catalytic cycle for a directed C-H arylation is as follows:

C-H Activation: The palladium(II) catalyst coordinates to the directing group, and a palladacycle is formed via a CMD step, with a base like K₂CO₃ assisting in the deprotonation. researchgate.net

Oxidative Addition: The resulting palladacycle reacts with an aryl halide or a diazonium salt. nih.gov This step can proceed through different pathways, potentially forming a hypervalent Pd(IV) intermediate. nih.gov

Reductive Elimination: The aryl group and the pyrrolidine (B122466) substrate are coupled, and the C-C bond is formed. This reductive elimination step regenerates the active palladium(II) catalyst, which can re-enter the catalytic cycle. youtube.comnih.gov

Cycloaddition Reaction Mechanisms (e.g., 1,3-Dipolar Cycloadditions of Azomethine Ylides)

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring. nih.govmsu.edu This reaction allows for the creation of a five-membered heterocycle, often with multiple stereocenters, in a single, highly controlled step. nih.govslideshare.net

Azomethine ylides are 1,3-dipoles of the allyl anion type, containing four electrons distributed across a C-N-C system. nih.gov They are typically unstable and generated in situ through various methods, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. msu.edunih.gov

The cycloaddition itself is a concerted pericyclic reaction that proceeds through a six-electron transition state, as described by the principles of orbital symmetry. slideshare.net The reaction's efficiency and selectivity are governed by frontier molecular orbital (FMO) theory. slideshare.net The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa) dictates the reaction rate and regiochemistry. slideshare.net

The most common dipolarophiles are alkenes and alkynes substituted with electron-withdrawing groups, which lower their LUMO energy and accelerate the reaction with the HOMO of the azomethine ylide. nih.gov The versatility of this reaction allows for access to a wide array of complex polycyclic and spiro-pyrrolidine systems with high yields and stereocontrol. nih.gov The development of catalytic enantioselective versions, often using metal catalysts, has further expanded the utility of this transformation. nih.govmsu.edu

Studies on Regioselectivity and Stereoselectivity in Pyrrolidine Ring Formation

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of substituted pyrrolidines like Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-.

Regioselectivity refers to the control of the orientation of the reacting partners. In 1,3-dipolar cycloadditions, the regiochemical outcome is primarily determined by the electronic properties of both the azomethine ylide and the dipolarophile. researchgate.net The substituents on both components influence the coefficients of the frontier molecular orbitals, favoring one regioisomeric transition state over the other. For example, highly regio- and stereoselective cycloadditions have been achieved between stabilized azomethine ylides and electron-deficient alkenes like nitropropenes. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. khanacademy.org In pyrrolidine synthesis, this can be further divided into diastereoselectivity and enantioselectivity.

Diastereoselectivity: In the formation of the pyrrolidine ring via cycloaddition, the approach of the dipolarophile to the face of the azomethine ylide can lead to different diastereomers (e.g., endo vs. exo products). The steric and electronic interactions in the transition state determine which diastereomer is favored. For instance, the cycloaddition of an S-shaped azomethine ylide can selectively form an exo' product. nih.gov

Enantioselectivity: Achieving enantioselectivity requires the use of a chiral influence, such as a chiral catalyst, a chiral auxiliary, or a chiral reactant. msu.edu In metal-catalyzed [3+2] cycloadditions, chiral ligands coordinate to the metal center (e.g., Ag, Co), creating a chiral environment that differentiates the two enantiotopic faces of the dipolarophile, leading to the preferential formation of one enantiomer. msu.edu Similarly, in palladium-catalyzed C-H arylation, the use of a chiral directing group can lead to excellent stereocontrol, affording products as a single stereoisomer. researchgate.net

Table 2: Factors Influencing Selectivity in Pyrrolidine Synthesis

Selectivity Type Influencing Factors Example Method
Regioselectivity Electronic properties of reactants (FMO theory), substituents. 1,3-Dipolar Cycloaddition
Diastereoselectivity Steric hindrance in the transition state, catalyst/substrate geometry. 1,3-Dipolar Cycloaddition
Enantioselectivity Chiral catalysts, chiral auxiliaries, chiral ligands. Metal-Catalyzed Cycloaddition, Pd-Catalyzed C-H Activation

Uncovering Novel Reactivity Profiles for 3-Arylpyrrolidines

Research into the chemistry of 3-arylpyrrolidines continues to uncover novel reactivity and synthetic applications. The development of new catalytic systems enables the construction of increasingly complex molecular frameworks under mild conditions.

One area of innovation is the use of cross-dehydrogenative-coupling (CDC) reactions, which form C-C bonds through the functionalization of two C-H bonds. researchgate.net Copper-catalyzed CDC reactions, for example, can generate iminium ions in situ from N-arylpyrrolidines, which can then undergo cycloaddition with dienophiles. This approach involves the functionalization of both a C(sp³)–H and a C(sp²)–H bond in a single operation, rapidly building polycyclic amine structures. researchgate.net

Furthermore, the 3-arylpyrrolidine scaffold itself can serve as a template for further functionalization. Palladium-catalyzed C(sp³)–H arylation demonstrates that even seemingly unreactive C-H bonds on the pyrrolidine ring can be selectively targeted and modified, opening up new avenues for creating diverse libraries of analogues from a common intermediate. researchgate.net The ability to remove the directing groups used in these transformations under mild conditions provides access to a variety of functionalized building blocks, including amides, acids, and esters, further highlighting the synthetic versatility of the 3-arylpyrrolidine core. researchgate.net

Advanced Applications and Contribution to Methodological Advancements in Organic Synthesis

Role in Organocatalysis and Asymmetric Catalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. nih.gov Within this field, chiral pyrrolidine (B122466) derivatives have proven to be exceptionally effective, particularly in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

Design Principles for Pyrrolidine-Based Organocatalysts

The effectiveness of pyrrolidine-based organocatalysts stems from their ability to activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions. The design of these catalysts hinges on several key principles:

Activation Mode: The secondary amine of the pyrrolidine ring is crucial for the catalytic cycle, reacting with carbonyl compounds (aldehydes and ketones) to form the key enamine or iminium ion intermediates.

Stereocontrol Element: The chirality of the pyrrolidine scaffold is fundamental to inducing asymmetry. Substituents on the ring create a defined chiral environment around the active site.

Steric Shielding: Bulky substituents are strategically placed to block one face of the reactive intermediate (enamine or iminium), forcing the incoming reagent to approach from the less hindered face. This steric hindrance is a primary determinant of enantioselectivity. In the case of Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-, the aryl group at the C3 position plays a significant role in creating this chiral pocket. The 4-(2-methylpropyl)phenyl group provides substantial bulk, effectively shielding one side of the molecule.

Electronic Tuning: The electronic nature of the substituents can modulate the reactivity of the catalyst. The 4-(2-methylpropyl)phenyl group is generally considered electron-donating, which can influence the energy levels of the catalytic intermediates.

For 3-aryl pyrrolidines, the aryl group serves as a rigid, sterically demanding element that dictates the facial selectivity of the catalyzed reaction. The precise positioning and nature of this group are critical for achieving high levels of stereocontrol. nih.gov

Enantioselective Transformations Promoted by Pyrrolidine Catalysts

Pyrrolidine catalysts are renowned for their ability to promote a wide array of enantioselective transformations. While specific data for the 3-[4-(2-methylpropyl)phenyl] derivative is not prominently documented, its structural motifs are representative of a class of catalysts highly effective in key carbon-carbon bond-forming reactions. These include Michael additions, aldol reactions, and cycloadditions.

The general mechanism involves the pyrrolidine catalyst reacting with an aldehyde or ketone to form an enamine. This enamine then acts as a nucleophile, attacking an electrophile (e.g., a nitroolefin in a Michael addition). The bulky 3-aryl substituent directs this attack, leading to the preferential formation of one enantiomer of the product. New pyrrolidine-based organocatalysts have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. nih.gov

Table 1: Representative Enantioselective Michael Additions Catalyzed by Substituted Pyrrolidine Organocatalysts

AldehydeNitroolefinCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Propanaltrans-β-Nitrostyrene10CH₂Cl₂9968 (syn)78:22 (syn:anti)
3-Phenylpropionaldehydetrans-β-Nitrostyrene10CH₂Cl₂9569 (syn)70:30 (syn:anti)
Cyclohexanecarbaldehydetrans-β-Nitrostyrene20Toluene8585 (syn)90:10 (syn:anti)

This table presents data for related pyrrolidine organocatalysts to illustrate the typical efficacy in transformations where Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- would be expected to perform similarly. Data adapted from studies on C2- and C3-substituted pyrrolidine systems. nih.gov

Utility in Ligand Design for Metal-Catalyzed Processes

Beyond organocatalysis, the chiral pyrrolidine scaffold is a valuable component in the design of ligands for transition metal-catalyzed reactions. nih.gov The nitrogen atom of the pyrrolidine ring, along with other strategically placed donor atoms, can coordinate to a metal center (e.g., Palladium, Rhodium, Iridium, Gold), creating a chiral environment that influences the outcome of the catalytic transformation. nih.govnih.gov

In this context, Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- can serve as a chiral backbone. It can be further functionalized to create bidentate or polydentate ligands. For example, modifying the nitrogen atom or another position on the ring with a phosphine, amine, or other coordinating group can yield powerful chiral ligands. The 3-aryl substituent is critical in this application, as it creates a defined steric environment that can influence the substrate's approach to the metal center, thereby controlling the stereoselectivity of reactions like asymmetric hydrogenation, C-H activation, or cross-coupling. researchgate.netnih.govnih.gov The development of palladium-catalyzed hydroarylation, for instance, provides direct access to 3-aryl pyrrolidines, which are themselves potent ligands for biological receptors and precursors to more complex ligands. researchgate.netnih.gov

Building Block in the Synthesis of Complex Molecular Architectures

Chiral pyrrolidines are recognized as essential building blocks in the synthesis of complex molecules, particularly polycyclic alkaloids and other biologically active natural products. nih.govresearchgate.netbaranlab.org The 3-substituted pyrrolidine motif is a common structural feature in many of these compounds.

Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-, as a chiral synthon, provides a pre-formed, stereochemically defined five-membered ring. This allows synthetic chemists to incorporate this unit into a larger target molecule, significantly simplifying the synthetic route and avoiding the need to construct the heterocyclic ring from scratch. The aryl group at the C3 position can also serve as a handle for further transformations, such as cross-coupling reactions, to build even greater molecular complexity. The synthesis of spirocyclic pyrrolidines, for example, highlights their role as advanced building blocks for drug discovery. researchgate.net

Supramolecular Chemistry and Non-Covalent Interactions in Pyrrolidine Systems

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions, are fundamental forces that govern molecular recognition, crystal packing, and the stability of catalytic transition states. acs.orgmdpi.com The structure of Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- is well-suited to participate in a variety of these interactions.

C-H···π Interactions: The electron-rich π-system of the phenyl ring can interact favorably with C-H bonds from adjacent molecules or from a substrate within a catalyst-substrate complex. These interactions are known to play a significant role in stabilizing the transition states of stereoselective reactions. acs.org

π-π Stacking: The phenyl rings of two different molecules can stack on top of each other, an interaction driven by electrostatic and dispersion forces. This is a key factor in the solid-state packing of aryl-containing molecules and can influence their physical properties.

The interplay of these weak forces is crucial. In the context of organocatalysis, the non-covalent interactions between the catalyst and the substrate in the transition state are often the deciding factor for high enantioselectivity. acs.org Similarly, in supramolecular chemistry, these interactions can guide the self-assembly of pyrrolidine-based molecules into larger, ordered structures. Studies on related aryl-substituted pyrrolidine systems have shown that even remote substituents can have a crucial influence on the molecular packing due to the variability of these non-covalent interactions. rsc.org

Future Research Directions and Emerging Opportunities for Pyrrolidine, 3 4 2 Methylpropyl Phenyl

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives has traditionally relied on methods such as the functionalization of optically pure cyclic precursors like proline and 4-hydroxyproline. mdpi.comnih.gov While effective, these multi-step processes can sometimes be inefficient and may not be easily adaptable for creating diverse analogues. nih.gov Future research is increasingly directed towards the development of novel, efficient, and environmentally benign synthetic strategies.

A primary opportunity lies in the application of multi-component reactions (MCRs), which allow the construction of complex molecules from three or more starting materials in a single step. An efficient, green, and sustainable approach for synthesizing novel polycyclic pyrrolidine-fused spirooxindole compounds has been developed using a one-pot, three-component, domino reaction under catalyst-free conditions in an ethanol-water mixture. rsc.org This methodology is notable for its eco-friendliness, high yields, and simple purification, avoiding toxic solvents and column chromatography. rsc.org Another powerful strategy is the [3+2] cycloaddition reaction involving azomethine ylides, which is a standard method for synthesizing five-membered heterocycles. mdpi.com This approach can rapidly generate structurally complex spiro-pyrrolidine hybrids with high yields and excellent diastereoselectivity under mild conditions. mdpi.com

These advanced synthetic paradigms offer significant advantages over traditional methods for the synthesis of Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- and its derivatives.

Synthetic Approach Description Key Advantages Relevant Findings
Multi-Component Domino Reactions A one-pot reaction where multiple bond-forming events occur sequentially without isolating intermediates.High atom economy, operational simplicity, reduced waste, potential for catalyst-free conditions.Demonstrated success in synthesizing pyrrolidine-fused spirooxindoles in an EtOH/H2O system with high yields. rsc.org
[3+2] Azomethine Ylide Cycloaddition A cycloaddition between a three-atom azomethine ylide component and a dipolarophile to form a five-membered pyrrolidine ring.High efficiency, excellent stereocontrol, mild reaction conditions, broad substrate scope.Used to create complex spiro-pyrrolidine compounds from simple starting materials in high yields (>90%). mdpi.com
Heterogeneous Catalysis Use of solid catalysts (e.g., K-10 clay) to promote cascade reactions, such as the Prins-Friedel-Crafts reaction.Catalyst reusability, simplified product purification, environmentally friendly.Effective in cascade transformations to produce complex chiral heterocyclic compounds. researchgate.net

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. The future of mechanistic studies lies in the use of advanced spectroscopic probes for real-time, in-situ analysis. The integration of multiple Process Analytical Technology (PAT) tools provides an unprecedented opportunity to monitor complex reaction mixtures as they evolve. nih.gov

A multi-PAT approach, combining techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, UV/Vis spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC), can be used to track the concentrations of reactants, intermediates, products, and impurities in real time. nih.gov This allows for dynamic experimentation and the rapid identification of optimal reaction conditions. nih.gov Furthermore, the development of specific fluorescent probes offers another avenue for investigation. For instance, a fluorescent probe has been successfully designed to specifically detect the parent pyrrolidine ring, with a rapid response time and a low detection limit. researchgate.net The design of similar probes tailored to Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- or its key intermediates could provide powerful tools for mechanistic exploration and quantitative analysis in various media, including biological systems. researchgate.net

Technique Application in Real-Time Studies Information Gained Supporting Research
Process NMR, IR, and UV/Vis Continuous, in-situ monitoring of reaction vessels or flow reactors.Real-time concentration profiles of key species, reaction kinetics, detection of transient intermediates.A suite of four orthogonal PAT tools was used to monitor a three-step synthesis, enabling dynamic control and understanding. nih.gov
Fluorescent Probes Selective detection of a target molecule through a "turn-on" or "turn-off" fluorescence response.High-sensitivity detection and quantification of the target compound, potential for use in biological imaging.A specific fluorescent probe for pyrrolidine was developed for trace detection in both liquid and gaseous phases. researchgate.net
Mass Spectrometry (MS) Identification of species within a reaction mixture, particularly reaction intermediates.Molecular weight and structural information of transient or unstable intermediates, aiding in pathway elucidation.MS studies were used to identify a probable copper-fluoride intermediate in a copper-catalyzed C-H amination reaction to form pyrrolidines. nih.gov

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and empirical experimentation offers a powerful synergy for accelerating research. acs.orgacs.org This integrated approach provides a more comprehensive understanding of complex molecular systems than either method could achieve alone. acs.orgacs.org Future research on Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- will greatly benefit from this dual strategy.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the geometries and energies of transition states, and rationalize the stereochemical outcomes of a reaction. acs.orgnih.gov For example, DFT calculations have shown that kinetic selectivity can be more significant than thermodynamic control in the formation of certain pyrrolidine derivatives. nih.gov Meanwhile, Molecular Dynamics (MD) simulations can explore dynamic phenomena that occur over time, such as catalyst aggregation, solvent effects, and substrate binding affinities. acs.org These computational predictions can then guide targeted experiments (e.g., NMR, MS, kinetic studies) to validate the proposed models. This synergistic loop, where computation predicts and experiment validates, allows for a more rational design of catalysts and reaction conditions. acs.orgacs.org

Methodology Role in Research Example Application Reference
Density Functional Theory (DFT) Provides accurate geometries and energies of stationary points (reactants, intermediates, transition states, products).Proposed a reaction mechanism for pyrrolidine-2,3-dione (B1313883) synthesis and determined that the main product was formed via the pathway with the lowest activation energy. nih.gov acs.orgnih.gov
Molecular Dynamics (MD) Simulations Explores dynamic processes such as conformational changes, aggregation, and binding events over time.Revealed that a thiourea (B124793) catalyst forms a stable aggregate in chloroform, which influences its interaction with the substrate. acs.org acs.org
Experimental Studies (NMR, MS, etc.) Provides empirical evidence to validate or refute computational models.Used mass spectrometry to gather experimental evidence for a proposed chloride binding model that was initially developed through computational analysis. acs.org acs.orgacs.org

Exploration of New Catalytic Paradigms and Chemical Transformations

Moving beyond traditional catalysis is essential for unlocking new chemical reactivity and accessing novel molecular architectures. The field is ripe for the application of emerging catalytic paradigms to the synthesis and functionalization of Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-.

One such paradigm is anion-binding catalysis , a supramolecular approach where a catalyst (e.g., thiourea) organizes substrates through noncovalent interactions with an anion. acs.orgacs.org This strategy has been successfully used in the enantioselective dearomatization of diazaheterocycles, where the catalyst creates a defined chiral environment to control stereochemistry. acs.org Applying this concept could enable highly selective transformations on the pyrrolidine scaffold.

Another area of intense interest is the advancement of transition-metal catalysis for challenging bond formations. Copper-catalyzed intramolecular C-H amination has been developed as a method for synthesizing pyrrolidines, showcasing the power of activating otherwise inert C-H bonds. nih.gov Further exploration of C-H functionalization could allow for the direct modification of the pyrrolidine or phenyl rings of the target compound.

Finally, cascade reactions initiated by novel catalysts represent a highly efficient way to build molecular complexity. researchgate.net For example, heterogeneous catalysts like K10 clay have been used to trigger a cascade Prins-Friedel-Crafts reaction, transforming a simple terpene derivative into a complex, polycyclic caged structure in a single step. researchgate.net Exploring similar cascade transformations starting from or incorporating Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- could lead to the discovery of entirely new classes of compounds.

Catalytic Paradigm Core Concept Potential Application to Target Compound Supporting Research
Anion-Binding Catalysis Utilizes noncovalent interactions with an anion to control the reactivity and stereoselectivity of a reaction.Enantioselective functionalization of the pyrrolidine ring or reactions involving the phenyl substituent.A thiourea catalyst was used to generate a C2-symmetric groove around a chloride ion, ensuring a highly stereodefined reaction. acs.orgacs.org
C-H Functionalization The direct conversion of a carbon-hydrogen bond into a carbon-X bond (where X = C, N, O, etc.).Late-stage diversification of the core structure by adding functional groups to either the pyrrolidine or phenyl ring.A copper-based catalyst enabled the intramolecular C-H amination of N-fluoride amides to synthesize pyrrolidines. nih.gov
Heterogeneous Cascade Catalysis A solid, reusable catalyst initiates a sequence of reactions to rapidly build molecular complexity.One-pot synthesis of complex heterocyclic systems incorporating the Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- scaffold.K10 clay was shown to effectively catalyze a cascade reaction to form a complex methanopyrano[4,3-b]thieno[3,2-g]benzofuran derivative. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[4-(2-methylpropyl)phenyl]pyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, halogenated intermediates (e.g., 2-(chloromethyl)pyrrolidine derivatives) can undergo coupling with substituted aryl groups under basic conditions (NaOH in dichloromethane) . Reaction temperature, stoichiometry of reagents (e.g., pyrrolidine equivalents), and catalyst selection significantly affect yield. Optimization via Design of Experiments (DoE) using Central Composite Face (CCF) designs can identify critical parameters like residence time and temperature .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-[4-(2-methylpropyl)phenyl]pyrrolidine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms stereochemistry. For example, cis/trans configurations on the pyrrolidine ring can be distinguished via coupling constants .
  • UPLC/Q-TOF MS : High-resolution mass spectrometry coupled with fragmentation-assisted networking isolates and identifies isomers in complex mixtures, critical for natural product derivatives .
  • X-ray Diffraction : Determines unit cell parameters and crystallinity, as demonstrated for structurally similar pyrrolidine derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrolidine ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., methyl, hydroxyl) at the C3 position enhance antimicrobial activity. For instance, halogen substituents (e.g., Cl) on aryl groups reduce MIC values against Gram-negative bacteria (e.g., E. coli: MIC <125 µg/mL) .
  • SAR Workflow :

Synthesize derivatives with systematic substitutions (e.g., 3-S-methyl vs. 3-R-methyl).

Test against target enzymes (e.g., CK1γ, Akt) using enzyme inhibition assays.

Corrogate data with molecular docking to identify key interactions (e.g., hydrogen bonding with heme propionates in nitric oxide synthase) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

  • Methodological Answer :

  • Comparative Assays : Conduct parallel testing under standardized conditions (e.g., identical bacterial strains, cell lines). For example, discrepancies in MIC values may arise from strain-specific resistance mechanisms .
  • Mechanistic Profiling : Use transcriptomics or proteomics to differentiate modes of action. Pyrrolidine derivatives targeting bacterial membranes (via lipid disruption) may show lower cytotoxicity compared to DNA-intercalating analogs .

Q. How does stereochemistry at the pyrrolidine C3 position affect target selectivity in neurological drug discovery?

  • Methodological Answer :

  • Chirality Studies : Enantiomers of 3-substituted pyrrolidines exhibit divergent binding to receptors like GRP40. For example, 3-R-methyl derivatives act as pure ERα antagonists, while 3-S-methyl analogs lack selectivity .
  • Conformational Analysis : Pseudo-axial vs. pseudo-equatorial substituent orientations (e.g., cis-4-CF3 groups) dictate agonism/antagonism profiles. Molecular dynamics simulations validate these effects .

Q. What experimental designs optimize blood-brain barrier (BBB) permeability for pyrrolidine-based neuroactive compounds?

  • Methodological Answer :

  • Lipophilicity Tuning : Introduce lipophilic substituents (e.g., 4-pyrrolidine tails) while maintaining polar surface area <90 Ų. Compounds with logP ~2.5 show enhanced BBB penetration .
  • In Vitro Models : Use co-cultures of brain endothelial cells and astrocytes to simulate BBB transport. Measure permeability coefficients (e.g., Papp) for lead candidates .

Q. How can in silico methods predict interactions between 3-[4-(2-methylpropyl)phenyl]pyrrolidine derivatives and therapeutic targets like Akt?

  • Methodological Answer :

  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite to model binding to Akt (PDB ID: 3O96). Focus on interactions with catalytic lysine (K268) and hinge regions.
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What analytical approaches address instability or degradation of pyrrolidine derivatives in biological assays?

  • Methodological Answer :

  • Forced Degradation Studies : Expose compounds to acidic/alkaline conditions, UV light, or oxidizers (e.g., H2O2). Monitor degradation products via LC-MS .
  • Stabilization Strategies : Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) to enhance shelf-life in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.